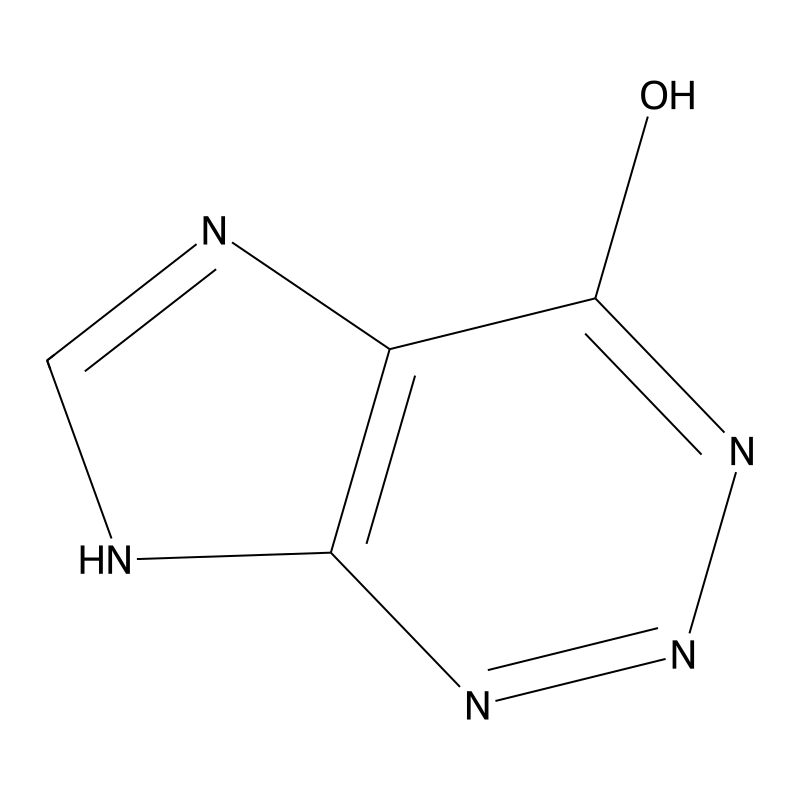

2-Azahypoxanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

2-Azahypoxanthine is a heterocyclic compound with the formula C4H3N5O. While its natural occurrence has been documented in the mushroom Lepista sordida [], most research on 2-Azahypoxanthine focuses on its biochemical properties and potential applications.

Metabolic Studies and Cytotoxic Effects

Several studies have investigated the metabolism and cytotoxicity of 2-Azahypoxanthine. These studies aim to understand how the body processes the compound and its potential to harm cells []. Research has shown that 2-Azahypoxanthine can be metabolized by enzymes similar to those that act on hypoxanthine, a natural purine []. This suggests that 2-Azahypoxanthine may disrupt normal cellular processes, potentially contributing to its cytotoxic effects.

2-Azahypoxanthine is a nitrogenous compound that belongs to the purine family of molecules. It is recognized for its role as a plant-growth regulator and has been linked to the phenomenon known as "fairy rings," which are circular patterns of enhanced plant growth caused by certain fungi. This compound is involved in a unique purine metabolic pathway, particularly in plants and fungi, where it contributes to various biochemical processes .

- The exact mechanism by which AHX promotes plant growth is not fully elucidated.

- Some theories suggest it might mimic the effects of natural plant hormones like cytokinins, influencing cell division and growth processes [].

- Further research is required to understand the specific molecular targets and signaling pathways involved in AHX's mechanism of action.

- Currently, there is limited information available on the safety hazards associated with AHX.

- As with any new compound, proper handling procedures and precautionary measures should be followed during research activities.

Future Research Directions

- Investigating the biosynthesis pathways for AHX production by fungi.

- Understanding the mechanism of action of AHX in promoting plant growth at the molecular level.

- Evaluating the safety and potential environmental impact of AHX application in agricultural settings.

- Oxidation: It can be oxidized to form hydroxyl metabolites.

- Reduction: Selective reduction reactions are integral to its synthesis, often using platinum on carbon as a catalyst.

- Substitution: This compound can participate in substitution reactions that yield various derivatives .

Common Reagents and Conditions- Oxidizing agents: Hydrogen peroxide and potassium permanganate are commonly used.

- Catalysts for reduction: Platinum on carbon (Pt/C).

- Coupling agents for substitution: Formamidine acetate is often employed.

Major Products Formed- Hydroxyl Metabolite: Resulting from oxidation processes.

- Riboside Derivative: An intermediate in its biomimetic synthesis route.

- Hydroxyl Metabolite: Resulting from oxidation processes.

- Riboside Derivative: An intermediate in its biomimetic synthesis route.

2-Azahypoxanthine has demonstrated significant biological activity, particularly in promoting plant growth and resilience against environmental stresses. It acts on biochemical pathways involving reactive nitrogen species, which are crucial for the formation of 1,2,3-triazine moieties. These interactions can lead to enhanced growth and metabolic activity in plants and fungi, making it a subject of interest in agricultural research .

Mechanism of Action

The compound interacts with various enzymes and proteins, influencing gene expression and enzyme activity. Its conversion into 2-aza-8-oxohypoxanthine within organisms highlights its metabolic significance .

The synthesis of 2-Azahypoxanthine typically involves multi-step chemical processes:

- Starting Material: 2-cyanoacetamide undergoes an oximation reaction to form an oxime.

- Cascade Reduction: A one-pot selective reduction step using platinum on carbon leads to the formation of 5-aminoimidazole-4-carboxamide (AICA).

- Diazotisation Reaction: AICA is then subjected to diazotisation to yield 4-diazo-4H-imidazole-5-carboxamide (DICA).

- Intramolecular Cyclisation: Finally, DICA undergoes intramolecular cyclisation catalyzed by PhI(OAc)₂ in water to produce 2-Azahypoxanthine .

In industrial contexts, a biomimetic route starting from inosine can also be utilized for large-scale production.

2-Azahypoxanthine has diverse applications across various fields:

- Agriculture: Used as a plant-growth regulator to enhance resilience against stresses and promote growth.

- Biochemistry: Investigated for its role in purine metabolism, which is crucial for understanding plant and fungal biology.

- Medicine: Its derivatives are explored for potential therapeutic applications, including skin barrier function improvement and anti-aging effects.

- Cosmetics: Employed in developing cosmetic ingredients due to its beneficial effects on human epidermal cells .

Several compounds share structural similarities with 2-Azahypoxanthine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Azaadenine | Purine derivative | Involved in nucleic acid metabolism |

| Hypoxanthine | Purine derivative | Precursor to xanthine; involved in nucleotide synthesis |

| 2-Amino-6-hydroxypurine | Purine derivative | Exhibits antimicrobial properties |

Uniqueness of 2-Azahypoxanthine

What sets 2-Azahypoxanthine apart from these similar compounds is its specific role as a plant-growth regulator linked to the fairy ring phenomenon. Its unique nitrogen-rich structure allows it to participate in novel biochemical pathways that are not observed in other purines .

The biosynthetic pathway of 2-azahypoxanthine in Lepista sordida represents a novel diversion from the established purine metabolic pathway. Research has demonstrated that this fungus possesses the remarkable ability to synthesize 2-azahypoxanthine through a series of enzymatic conversions that utilize 5-aminoimidazole-4-carboxamide ribonucleotide as the primary substrate [1]. The structure of 2-azahypoxanthine allowed researchers to hypothesize that it was derived from 5-aminoimidazole-4-carboxamide ribonucleotide, a hypothesis subsequently confirmed through feeding experiments [1].

Feeding experiments conducted with Lepista sordida demonstrated the consumption of 5-aminoimidazole-4-carboxamide ribonucleotide and concurrent accumulation of 2-azahypoxanthine in the mycelia culture [1]. These experiments revealed that the consumption of 5-aminoimidazole-4-carboxamide ribonucleotide decreased significantly over time, with concentrations dropping from initial levels to 401.3 ± 28.1 μM at 24 hours after feeding [17]. The correlation between substrate consumption and product accumulation provided compelling evidence for the proposed biosynthetic pathway [1].

Role of Nitric Oxide Synthase in 1,2,3-Triazine Formation

The formation of the distinctive 1,2,3-triazine moiety in 2-azahypoxanthine represents one of the most intriguing aspects of its biosynthesis. Research has established that nitric oxide synthase 5 (NOS5) plays a crucial role in this process by producing reactive nitrogen species that are directly involved in triazine ring formation [2]. The nitric oxide produced by recombinant NOS5 provides the essential nitrogen sources required for the unprecedented 1,2,3-triazine formation in the 2-azahypoxanthine molecule [2].

Differential gene expression analysis using MiSeq technology revealed that several genes in the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, are involved in 2-azahypoxanthine biosynthesis [2]. The study demonstrated that nitric oxide is produced by recombinant nitric oxide synthase 5, suggesting that NOS5 functions as the enzyme responsible for generating the reactive nitrogen species necessary for 1,2,3-triazine formation [2].

The mechanism of 1,2,3-triazine formation has been further elucidated through detailed biochemical investigations. The key nitrogen sources responsible for 1,2,3-triazine formation are reactive nitrogen species derived from nitric oxide produced by nitric oxide synthase [7]. These reactive nitrogen species are not only involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate to 2-azahypoxanthine-ribotide but also demonstrate the novel biosynthetic route that produces 2-azahypoxanthine in the fungus [7].

5-Aminoimidazole-4-carboxamide Ribonucleotide-Dependent Pathways and Enzymatic Conversion

The 5-aminoimidazole-4-carboxamide ribonucleotide-dependent pathway represents the central biosynthetic route for 2-azahypoxanthine production in Lepista sordida. Mycelia extracts have been shown to possess enzymatic activity of adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase, which plays a crucial role in the conversion process [1]. The adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase gene of Lepista sordida revealed distinctive structural characteristics through homology modeling and showed transcriptional enhancement following 5-aminoimidazole-4-carboxamide ribonucleotide feeding [1].

Table 1: Key Enzymes in the Biosynthesis of 2-Azahypoxanthine in Lepista sordida

| Enzyme | Substrate | Product | Function in Pathway |

|---|---|---|---|

| Nitric Oxide Synthase 5 (NOS5) | L-arginine | Nitric oxide and reactive nitrogen species | Produces nitric oxide and reactive nitrogen species required for 1,2,3-triazine formation |

| Adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase | 5-aminoimidazole-4-carboxamide ribonucleotide | 5-aminoimidazole-4-carboxamide | Catalyzes reversible interconversion between substrate and product |

| Hypoxanthine-guanine phosphoribosyltransferase | 2-Azahypoxanthine | 2-Azahypoxanthine-ribonucleotide | Catalyzes reversible interconversion between 2-azahypoxanthine and its ribonucleotide form |

The presence of 5-aminoimidazole-4-carboxamide-converting enzyme in the crude enzyme extract of Lepista sordida mycelia was demonstrated through liquid chromatography-mass spectrometry analysis, which detected 5-aminoimidazole-4-carboxamide production [17]. This enzymatic activity suggested that the adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase gene responds to the addition of 5-aminoimidazole-4-carboxamide ribonucleotide and participates in converting 5-aminoimidazole-4-carboxamide ribonucleotide to 5-aminoimidazole-4-carboxamide in the mycelia extract [17].

Furthermore, research has demonstrated that hypoxanthine-guanine phosphoribosyltransferase, one of the major phosphoribosyltransferases of purine metabolism, increases when 2-azahypoxanthine content reaches its highest levels [2]. The endogenous existence of 2-azahypoxanthine-ribonucleotide in Lepista sordida mycelia was proven for the first time by liquid chromatography-tandem mass spectrometry [2]. Recombinant hypoxanthine-guanine phosphoribosyltransferase has been shown to catalyze the reversible interconversion between 2-azahypoxanthine and 2-azahypoxanthine-ribonucleotide [2].

Plant Metabolic Integration and Endogenous Production

The discovery of endogenous 2-azahypoxanthine and its metabolite 2-aza-8-oxohypoxanthine in plants represents a paradigm shift in understanding purine metabolism. Plants themselves produce 2-azahypoxanthine and 2-aza-8-oxohypoxanthine through a pathway similar to the chemical synthesis observed in fungal systems [6]. The endogenous existence of both compounds has been demonstrated in multiple plant species, including rice, Arabidopsis, bentgrass, zoysiagrass, tomato, potato, Eucalyptus, Chlorella, and Parachlorella [26].

Quantitative analysis using liquid chromatography-tandem mass spectrometry has revealed the presence of 2-azahypoxanthine at concentrations of 457 ± 75 ng/kg fresh weight in rice shoots and 273 ± 52 ng/kg fresh weight in rice roots [26]. Similarly, 2-aza-8-oxohypoxanthine was detected at 1289 ± 406 ng/kg fresh weight in rice shoots, though it was not detected in roots [26]. These concentrations are comparable to those of known plant hormones, such as strigolactones and brassinosteroids [26].

Xanthine Oxidase-Mediated Conversion to 2-Aza-8-oxohypoxanthine

The conversion of 2-azahypoxanthine to 2-aza-8-oxohypoxanthine in plants occurs through the action of xanthine oxidase, an enzyme well-established in purine catabolism. This enzymatic conversion was first observed when 2-azahypoxanthine was absorbed into rice, where it was immediately converted into a metabolite that was subsequently identified as 2-aza-8-oxohypoxanthine [6]. The conversion process mirrors the well-known reaction of xanthine oxidase in producing uric acid from xanthine [6].

Table 2: Metabolic Integration of 2-Azahypoxanthine in Plants

| Enzyme/Process | Substrate | Product | Significance |

|---|---|---|---|

| Xanthine Oxidase | 2-Azahypoxanthine | 2-Aza-8-oxohypoxanthine | Converts 2-azahypoxanthine to 2-aza-8-oxohypoxanthine in plants |

| Purine Salvage Pathway | Purines (including 2-azahypoxanthine) | Nucleotides | Recycles purines for nucleotide synthesis |

| Novel Purine Branch Pathway | 5-aminoimidazole-4-carboxamide | 2-azahypoxanthine and 2-aza-8-oxohypoxanthine | Endogenous production of 2-azahypoxanthine and 2-aza-8-oxohypoxanthine in plants |

The conversion from 2-azahypoxanthine to 2-aza-8-oxohypoxanthine was observed not only in rice but also in Arabidopsis, tomato, and turfgrass, indicating that this metabolic pathway is conserved across diverse plant species [26]. The universal nature of this conversion suggests that xanthine oxidase-mediated metabolism of 2-azahypoxanthine represents a fundamental aspect of plant purine metabolism [26].

Novel Purine Metabolic Branch Pathways

The existence of a novel purine metabolic branch pathway in plants has been established through comprehensive metabolic studies and isotope labeling experiments. This pathway represents a significant departure from conventional purine metabolism and demonstrates the endogenous capacity of plants to synthesize 2-azahypoxanthine and 2-aza-8-oxohypoxanthine [6]. The pathway utilizes 5-aminoimidazole-4-carboxamide as a precursor, similar to the fungal biosynthetic route [6].

Pulse-chase labeling experiments using rice seedlings cultivated in liquid medium with labeled 5-aminoimidazole-4-carboxamide provided definitive evidence for the novel biosynthetic pathway [26]. The incorporation rate of labeled 5-aminoimidazole-4-carboxamide into the seedlings was analyzed, along with the formation of labeled 2-azahypoxanthine and 2-aza-8-oxohypoxanthine [26]. Results showed that 99.98% of the labeled 5-aminoimidazole-4-carboxamide in the culture medium was incorporated into the rice seedlings, and this incorporated substrate was subsequently converted into 2-aza-8-oxohypoxanthine through 2-azahypoxanthine [26].

Crude enzymes responsible for catalyzing the conversion from 5-aminoimidazole-4-carboxamide to 2-azahypoxanthine and from 2-azahypoxanthine to 2-aza-8-oxohypoxanthine were successfully extracted from rice and Arabidopsis, respectively [26]. These enzymes were fractionated by ammonium sulfate precipitation, and their activities were characterized [26]. The supernatant obtained by ammonium sulfate precipitation of rice root extracts showed the strongest activity for the reaction converting 5-aminoimidazole-4-carboxamide to 2-azahypoxanthine [26].

The biomimetic synthesis of 2-azahypoxanthine from inosine derivatives represents a biologically inspired approach that mimics the natural biosynthetic pathway observed in plants and fungi [1] [2]. This methodology involves the conversion of inosine through a riboside intermediate, providing an elegant route that parallels the endogenous production of 2-azahypoxanthine.

The synthetic route commences with inosine as the starting material, which undergoes a series of transformations to generate the corresponding riboside derivative of 2-azahypoxanthine (AHXr) [1] [3]. The process involves multiple enzymatic and chemical steps that collectively facilitate the construction of the characteristic 1,2,3-triazine ring system present in 2-azahypoxanthine. Research has demonstrated that this biomimetic approach successfully produces AHXr, which serves as a biosynthetic intermediate in the natural pathway [2].

The biomimetic methodology offers several advantages, including the utilization of readily available starting materials and the incorporation of mild reaction conditions that preserve the integrity of sensitive functional groups. The approach has been successfully employed to synthesize biotinylated derivatives of both 2-azahypoxanthine and its riboside form, enabling mechanistic studies and protein identification applications [1] [3]. The methodology demonstrates excellent compatibility with nucleoside chemistry and provides access to structurally diverse derivatives through selective functionalization strategies.

Recent mechanistic studies have revealed that the biosynthetic pathway in fairy ring-forming fungi involves the conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide through a novel route involving reactive nitrogen species derived from nitric oxide [4] [5]. This discovery has enhanced understanding of the biomimetic synthesis and provided insights for developing more efficient synthetic approaches.

Diazotization-Cyclization Strategies Using 5-Aminoimidazole-4-carboxamide

The diazotization-cyclization strategy represents the most widely employed synthetic approach for the large-scale preparation of 2-azahypoxanthine [6] [2]. This methodology utilizes 5-aminoimidazole-4-carboxamide (AICA) as the starting material and proceeds through the formation of a key diazonium intermediate that subsequently undergoes intramolecular cyclization to construct the 1,2,3-triazine ring system.

The synthetic procedure involves the treatment of AICA with sodium nitrite under acidic conditions, typically using hydrochloric acid, to generate 4-diazoimidazole-5-carboxamide (DICA) as the reactive intermediate [6] . The diazotization reaction proceeds rapidly at low temperatures (0°C) and requires careful control of reaction conditions to ensure optimal formation of the diazonium species while minimizing decomposition pathways [8] [9].

Two distinct cyclization protocols have been developed for the conversion of DICA to 2-azahypoxanthine. Method A involves treatment of the crude DICA with 25% aqueous ammonia at room temperature, followed by activated carbon treatment and purification to afford 2-azahypoxanthine in 65% yield over two steps [6]. This established procedure has been successfully employed on hundred-gram scales, demonstrating its practical utility for large-scale synthesis.

Method B represents an improved protocol that utilizes heating of DICA in methanol at 60°C to effect the cyclization transformation [6]. This modified approach offers several advantages over Method A, including higher yields (89% over two steps), easier handling procedures, and improved product quality. The methanol-mediated cyclization provides superior control over the reaction and facilitates more efficient purification processes.

The mechanism of the diazotization-cyclization process involves the initial formation of the diazonium salt through reaction of the amino group with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid [10]. The resulting DICA intermediate contains both electrophilic diazonium functionality and nucleophilic amide groups, enabling intramolecular cyclization through attack of the amide nitrogen on the diazonium carbon to form the 1,2,3-triazine ring system [11] [4].

Recent mechanistic investigations using isotope labeling experiments have confirmed that the terminal nitrogen atom of the diazonium group becomes incorporated into the triazine ring during cyclization [10]. These studies have provided valuable insights into the reaction pathway and have enabled optimization of reaction conditions for improved efficiency and selectivity.

Industrial-Scale Optimization and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of 2-azahypoxanthine requires comprehensive optimization of reaction parameters, process design, and manufacturing considerations [12] [13]. Industrial-scale optimization focuses on developing cost-effective, environmentally sustainable, and scalable synthetic routes that maintain product quality while maximizing operational efficiency.

Critical optimization parameters for industrial synthesis include reaction temperature control, which must balance reaction efficiency with safety considerations and heat transfer limitations in large-scale reactors [14] [15]. Temperature management becomes particularly challenging during the exothermic diazotization reaction, requiring sophisticated cooling systems and precise temperature monitoring to prevent thermal runaway and ensure consistent product formation.

Solvent selection represents another crucial optimization factor, with industrial processes favoring cost-effective, easily recoverable solvents that minimize environmental impact [12] [16]. The choice of aqueous versus organic solvent systems significantly impacts downstream processing requirements, waste generation, and overall process economics. Water-based systems offer advantages in terms of environmental compatibility and cost, but may require additional considerations for product isolation and purification.

Concentration optimization enables maximization of reactor throughput while maintaining adequate mass transfer and reaction kinetics [14]. Higher concentrations generally improve space-time yields but may introduce challenges related to heat removal, mixing efficiency, and product solubility. Process development studies systematically evaluate these trade-offs to identify optimal operating windows.

The implementation of continuous flow processing has emerged as a promising approach for industrial-scale production of diazonium-based intermediates [9]. Flow reactors offer superior temperature control, enhanced safety profiles, and improved reaction selectivity compared to traditional batch processes. Recent developments in flow-based diazotization procedures have demonstrated the feasibility of continuous production of diazonium salts with excellent temperature control and consistent product quality [9].

Catalyst optimization focuses on minimizing catalyst loading while maintaining reaction efficiency and selectivity [15]. For processes involving transition metal catalysts, catalyst recovery and recycling become important economic considerations. The development of heterogeneous catalytic systems or catalyst-free alternatives can significantly reduce production costs and simplify purification procedures.

Workup and purification strategies must be redesigned for industrial scales, emphasizing crystallization-based separations over chromatographic methods [12] [13]. The implementation of seeded crystallization processes enables control of crystal morphology and particle size distribution, which impacts downstream processing operations such as filtration, drying, and formulation.

Quality control systems for industrial production incorporate in-process monitoring technologies such as process analytical technology (PAT) to ensure consistent product quality [13]. Real-time monitoring of critical quality attributes enables immediate process adjustments and reduces the risk of producing off-specification material.

Derivatization Approaches for Biotin-Labeled Probes

The development of biotin-labeled probes based on 2-azahypoxanthine has enabled powerful biochemical and mechanistic studies, particularly for investigating protein interactions and cellular uptake mechanisms [1] [2]. These derivatization approaches utilize click chemistry methodologies to incorporate biotin moieties while preserving the biological activity of the parent compound.

The primary derivatization strategy employs azide-alkyne cycloaddition chemistry, commonly known as click chemistry, to achieve bioorthogonal labeling [17] [18]. This approach involves the initial functionalization of 2-azahypoxanthine or its riboside derivative with azide groups, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-alkyne reagents [1] [19].

The azide functionalization of 2-azahypoxanthine is accomplished through nucleophilic substitution reactions using 1-azido-5-(chloromethyloxy)pentane in the presence of base and silylating agents [2]. The reaction proceeds smoothly to provide azide-functionalized derivatives that serve as versatile intermediates for subsequent click chemistry conjugations. The use of N,O-bis(trimethylsilyl)acetamide (BSA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the alkylation reaction while protecting reactive functional groups.

The click chemistry conjugation utilizes copper(I) sulfate and sodium ascorbate as the catalytic system, with tris-(benzyltriazolylmethyl)amine (TBTA) serving as a stabilizing ligand [18] [19]. This catalyst system enables efficient cycloaddition under mild aqueous conditions while maintaining biocompatibility. The reaction proceeds quantitatively to afford biotinylated probes without requiring extensive purification procedures.

Alternative derivatization approaches involve the direct coupling of biotin derivatives through amide bond formation or ester linkages [2]. These methods utilize standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to achieve efficient conjugation. While these approaches may be more straightforward to implement, they typically provide lower yields and require more extensive purification compared to click chemistry methods.

The riboside derivative AHXr offers additional opportunities for derivatization through functionalization of the sugar moiety [2]. Selective protection and deprotection strategies enable regioselective modification of hydroxyl groups, providing access to diverse probe architectures. The incorporation of linker groups through the ribose unit can improve the accessibility of the biotin moiety for protein interactions while maintaining the structural integrity of the purine-like core.

Recent advances in strain-promoted azide-alkyne cycloaddition (SPAAC) have provided catalyst-free alternatives for biotin labeling [19]. These approaches utilize cyclooctyne derivatives that undergo rapid cycloaddition with azides without requiring copper catalysis, eliminating potential cytotoxicity concerns for cellular applications. The development of water-soluble cyclooctyne reagents has expanded the applicability of these methods to biological systems.